![molecular formula C15H16N2O5 B015751 2-アセチルアミノ-2-[2-(1H-インドール-3-イル)エチル]プロパンジオイック酸 CAS No. 408537-42-8](/img/structure/B15751.png)
2-アセチルアミノ-2-[2-(1H-インドール-3-イル)エチル]プロパンジオイック酸
説明
2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid, also known as 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid, is a useful research compound. Its molecular formula is C15H16N2O5 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機化学合成
有機化学の分野では、この化合物はトリプタミンとナプロキセンから合成できます . 新しく合成されたナプロキセン誘導体は、1H、13C-NMR、UV、IR、および質量スペクトルデータによって完全に分析および特性評価されました .
抗炎症作用
この化合物は、潜在的な抗炎症作用を有しています。 ナプロキセンは、非ステロイド性抗炎症薬(NSAID)であり、痛み、月経痛、関節リウマチなどの炎症性疾患、および発熱の治療に使用されます . ナプロキセンの作用機序は、アラキドン酸の結合を阻害し、シクロオキシゲナーゼ(COX)アイソザイム、COX-1およびCOX-2の両方を競合的に阻害することにより、鎮痛作用と抗炎症作用をもたらします .
抗ウイルス作用
この化合物は、潜在的な抗ウイルス作用を有しています。 ナプロキセンを含む3つの薬の組み合わせは、インフルエンザA(H3N2)感染のために入院した患者の治療に成功裏に使用されてきました . 進行中の試験では、ナプロキセンが、COVID-19に関連する重度の呼吸器死亡率の軽減に役立つ可能性のある、よく知られた抗炎症作用と幅広い抗ウイルス活性を組み合わせることが示唆されています .
神経調節
トリプタミンは、植物、動物、微生物に自然に存在する生体アミンです 、トリプトファンの代謝産物です . その構造は、メラトニン、セロトニン、ブフォテニン、シロシビン、シロシンなど、神経調節物質およびサイケデリックス誘導体の共有特徴です . トリプタミン誘導体は、人体において基本的な役割を果たしています
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known for their diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
特性
IUPAC Name |
2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9(18)17-15(13(19)20,14(21)22)7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8,16H,6-7H2,1H3,(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAXNURKPQFWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CNC2=CC=CC=C21)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393809 | |
| Record name | 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408537-42-8 | |
| Record name | 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







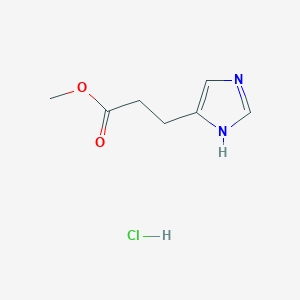
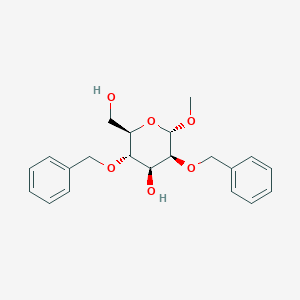
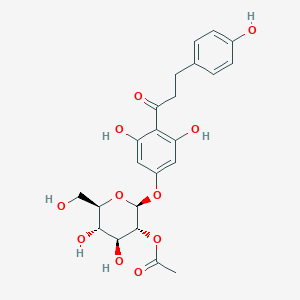
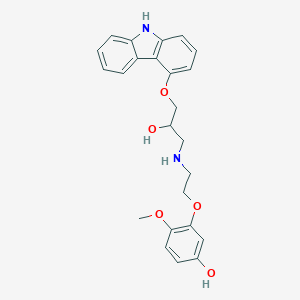
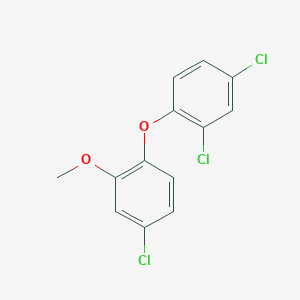

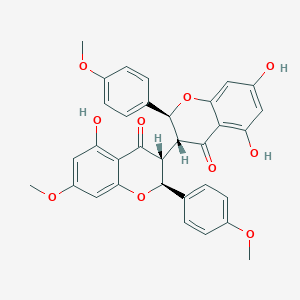

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)
